Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-
Description
Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- (IUPAC name: 4-(3-phenyl-1-oxo-2-propynyl)benzonitrile) is a nitrile-containing aromatic compound characterized by a propargyl ketone moiety (C≡C-C=O) attached to the para position of a benzonitrile core. This structure combines the electron-withdrawing nitrile group with the conjugated alkyne-ketone system, making it a versatile intermediate in organic synthesis, particularly in Michael addition reactions and cyclization processes .
Structure
3D Structure
Properties
CAS No. |
100752-58-7 |
|---|---|
Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynoyl)benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H |
InChI Key |
FPMZWZIBRYEEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- involves the condensation of benzonitrile derivatives with benzaldehyde or related aldehydes under basic conditions. The key reaction is an aldol-type condensation or Knoevenagel condensation, which forms the α,β-unsaturated ketone moiety conjugated with the benzonitrile ring.
- Typical Reaction:
Benzonitrile reacts with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). - Reaction Conditions:
- Temperature: Elevated temperatures (often 50–80°C) to drive the reaction to completion.
- Solvent: Ethanol, methanol, or aqueous ethanol mixtures are commonly used.
- Reaction Time: Several hours to overnight depending on scale and conditions.
- Mechanism:
The base deprotonates the active methylene group adjacent to the nitrile or carbonyl, facilitating nucleophilic attack on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone structure.
Industrial Production Methods
For industrial scale synthesis, the process is optimized for yield, purity, and cost-effectiveness:
- Continuous Flow Reactors: Employed to enhance reaction control, heat transfer, and scalability.
- Optimization Parameters:
- Reactant concentration
- Temperature and pressure control
- Catalyst/base loading
- Typical Industrial Base Catalysts: Sodium hydroxide or potassium hydroxide remain standard.
- Solvent Systems: Industrial-grade ethanol or methanol, sometimes mixed with water for better solubility and reaction kinetics.
Alternative Synthetic Routes
Some literature reports alternative methods involving:
- Reaction of 4-cyanocinnamaldehyde with specific reagents: This route can yield the target compound with high purity and yields up to 93% under optimized conditions.
- Use of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and dibenzylammonium trifluoroacetate salt in tetrahydrofuran: This method is reported for related benzonitrile derivatives and may be adapted for this compound.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Benzonitrile + Benzaldehyde | Molar ratio often 1:1 |
| Base Catalyst | NaOH or KOH | 5-10 mol% relative to reactants |
| Solvent | Ethanol, Methanol, or aqueous mixtures | Industrial solvents preferred |
| Temperature | 50–80°C | Elevated to ensure complete conversion |
| Reaction Time | 4–24 hours | Depends on scale and temperature |
| Yield | 85–93% | Optimized conditions yield higher |
| Industrial Scale | Continuous flow reactors | For enhanced control and scalability |
Chemical Reaction Analysis
- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
- Reduction: Reduction with lithium aluminum hydride or sodium borohydride converts the keto group to alcohols or amines.
- Substitution: The nitrile group can undergo nucleophilic substitution to form amines or hydroxyl derivatives.
Research Findings and Notes
- The compound’s synthesis is well-documented in peer-reviewed journals and chemical databases, confirming the robustness of the aldol condensation approach.
- Yields are generally high (up to 93%) when reaction parameters are optimized, including solvent choice, base concentration, and temperature control.
- Industrial methods focus on continuous flow processes to improve efficiency and reproducibility.
- The compound’s reactivity is influenced by the electron-withdrawing cyano group and the electrophilic keto group, which also affect its synthetic versatility.
Chemical Reactions Analysis
4-(3-Phenylpropioloyl)benzonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or THF.
Products: Reduction can yield alcohols or amines depending on the specific conditions.
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Scientific Research Applications
Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- has been investigated for its applications in several fields, including medicinal chemistry, materials science, and agrochemicals.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties . For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that modifications to the structure can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
Benzonitrile derivatives have demonstrated antibacterial and antifungal activities . The mechanisms often involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for bacterial metabolism and cell wall synthesis.
Materials Science
The compound is also explored for its potential in developing advanced materials:
- Polymer Synthesis : Its unique chemical structure allows it to act as a precursor in synthesizing polymers with enhanced thermal and chemical stability.
Data Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Polymerization Potential | Moderate |
Agrochemicals
Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- has shown promise in agricultural applications:
- Herbicidal Activity : Certain derivatives have exhibited effective herbicidal properties against resistant weed species, outperforming existing commercial herbicides.
Case Study: Antitumor Activity
A study focusing on the modification of the benzyloxy group showed enhanced cytotoxicity against specific cancer cell lines, indicating a pathway for developing new anticancer agents.
Case Study: Herbicidal Activity
Research demonstrated that derivatives of this compound showed promising herbicidal activity, suggesting potential for new herbicides that are effective against resistant weed species.
Mechanism of Action
The mechanism of action of 4-(3-phenylpropioloyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenylpropioloyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Propargyl vs. Propyl Ketone : The propargyl group (C≡C) in the target compound enhances conjugation and reactivity toward cycloadditions compared to the saturated propyl chain in 4-(2-oxo-3-phenylpropyl)benzonitrile .
- Electron-Withdrawing Effects: The nitrile group in all compounds lowers electron density at the aromatic ring, directing electrophilic substitution.
- Halogen Influence: The chloro substituent in 2-(4-chloro-phenyl)-3-oxo-butyronitrile increases electrophilicity at the ketone, altering reaction pathways compared to non-halogenated analogs .
Reactivity Comparison :
- Michael Addition: The target compound’s propargyl ketone participates in Michael additions with enynones, yielding diastereomeric products (e.g., 2.1a/2.2a) in a 2.5:1 ratio under NaOMe catalysis . In contrast, 3-oxo-3-phenylpropanenitrile acts as a nucleophile in similar reactions, lacking the alkyne’s stereochemical complexity .
- Cyclization Potential: Propargyl ketones are prone to cyclization via alkyne activation, a pathway absent in saturated analogs like 4-(2-oxo-3-phenylpropyl)benzonitrile .
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s nitrile (C≡N) and ketone (C=O) groups are expected to absorb near 2250 cm⁻¹ and 1680 cm⁻¹, respectively, aligning with data from 3-oxo-3-phenylpropanenitrile (2252 cm⁻¹ for C≡N, 1686 cm⁻¹ for C=O) .
- NMR Features : In 2-benzoyl-5-phenylpent-4-ynenitrile, the propargyl CH₂ groups resonate at δ 3.81 and 5.20 ppm, distinct from the upfield shifts seen in saturated derivatives .
Biological Activity
Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-, also known by its CAS number 100752-58-7, is a compound that has garnered interest in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic roles, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H11NO |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- |
| CAS Number | 100752-58-7 |
| SMILES | C#CC(=O)C1=CC=CC=C1C#N |
Synthesis
The synthesis of Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- typically involves the following steps:
- Formation of the Propenyl Group : The propenyl moiety is synthesized through a reaction involving phenylacetylene and appropriate carbonyl precursors.
- Nitrile Introduction : The benzonitrile group is introduced via nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that Benzonitrile derivatives exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive and Gram-negative bacteria .
Anticancer Potential
Benzonitrile derivatives have been investigated for their anticancer properties. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of Benzonitrile has been explored in several studies. Compounds similar to Benzonitrile demonstrated the ability to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a role in managing inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various Benzonitrile derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzene ring enhanced antibacterial efficacy significantly .
- Cancer Research : Another investigation focused on the effects of Benzonitrile on human cancer cell lines. The study reported a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
The biological activity of Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)- is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : The compound can modulate receptor activity related to inflammation and immune responses.
Q & A
Q. What are the recommended synthetic routes for 4-(1-oxo-3-phenyl-2-propynyl)benzonitrile?
The synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) to introduce the propynyl group. Aromatic aldehydes or ketones can be condensed with nitrile-containing intermediates under catalytic conditions. For example, analogous compounds like 2-(3-benzoylphenyl)propionitrile were synthesized via condensation of 4-thiazolidinone derivatives with aromatic aldehydes, followed by oxidation . Characterization should include HPLC purity analysis and spectroscopic validation (¹H/¹³C NMR, IR).
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for resolving bond angles and conformers. For instance, studies on related nitriles (e.g., 3-oxo-2-(phenylhydrazono)-3-(thiophen-2-yl)propanenitrile) confirmed anti-hydrazone conformers via crystallography . Spectroscopic methods (FTIR, UV-Vis) are critical for functional group identification, while mass spectrometry validates molecular weight .
Q. What are its primary applications in academic research?
This compound serves as a precursor in organic synthesis , particularly for heterocycles (e.g., carbazoles, phenanthrimidazoles) used in optoelectronic materials . Derivatives of benzonitrile are also explored in biologically active molecules , such as enzyme inhibitors or fluorescent probes .
Advanced Questions
Q. How can computational methods predict the stability of this compound’s conformers?
Density Functional Theory (DFT) calculations optimize molecular geometries and compare relative stabilities of conformers. For example, studies on 3-oxo-propanenitrile derivatives used DFT to identify the most stable anti-hydrazone configuration, validated by experimental X-ray data . Molecular dynamics simulations further assess conformational flexibility under varying solvent conditions.
Q. What strategies address low yields in cross-coupling reactions during synthesis?
Low yields often stem from catalyst poisoning or competing side reactions. Strategies include:
Q. How do structural modifications impact optoelectronic properties in OLED applications?
Substituent position and electronic nature critically influence Thermally Activated Delayed Fluorescence (TADF) . For example, isomers of carbazole-phenanthrimidazole-benzonitrile derivatives showed EQE variations from 8.4% to 12.2% depending on substituent placement. Meta-substitution enhanced intramolecular charge transfer, while para-substitution improved emissive layer uniformity .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions often arise from isomer impurities or assay variability. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
